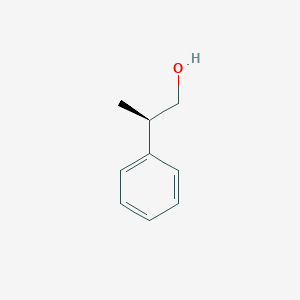

(R)-2-苯基-1-丙醇

描述

(R)-2-Phenyl-1-propanol is a chiral alcohol that has garnered interest due to its biological relevance and potential applications in various fields, including pharmaceuticals and fragrances. The compound's chirality is a critical feature, as the different enantiomers can exhibit distinct biological activities and properties.

Synthesis Analysis

The synthesis of chiral compounds related to (R)-2-Phenyl-1-propanol has been explored in several studies. For instance, the preparation of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, a compound with a similar phenylpropanol backbone, involved the separation of isomers and enantiomers to identify the active form of an inhibitor . Another related synthesis involved the reductive amination of (R)-(-)-1-hydroxy-1-phenyl-2-propanone using ammonia and Raney nickel as a catalyst . These methods highlight the importance of stereochemistry in the synthesis of biologically active compounds.

Molecular Structure Analysis

The molecular structure of (R)-2-Phenyl-1-propanol and its derivatives has been studied using various spectroscopic techniques. Mass resolved laser spectroscopy has been used to investigate the effects of micro-solvation on the radical cation of R-(+)-1-phenyl-1-propanol . Additionally, NMR spectroscopy has been employed to analyze the conformational preferences of related compounds, such as 1-p-tolyl-2-phenyl-1-propanols . These studies provide insights into the structural characteristics that influence the behavior and reactivity of these molecules.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to (R)-2-Phenyl-1-propanol has been explored in various contexts. For example, the in vitro metabolism of 1-phenyl-2-propanone oxime in rat liver homogenates resulted in the formation of several metabolites, including benzyl alcohol . This demonstrates the metabolic pathways that similar compounds can undergo in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-2-Phenyl-1-propanol and its analogs are crucial for their potential applications. A review on 2-phenyl-2-propanol, a compound with a similar structure, provided a comprehensive summary of its toxicology, dermatology, and physical properties, which are essential for its use as a fragrance ingredient . Understanding these properties is vital for assessing the safety and efficacy of such compounds in various applications.

科学研究应用

合成和衍生研究: “(R)-2-苯基-1-丙醇”及其衍生物被研究用于其合成和应用。例如,1-苯基-1-氨基-2,3-丙二醇是从2,3-环氧-3-苯基-1-丙醇合成的,探索其衍生物 (Suami, Tetsuo et al., 1956)。

在制药工业中的应用: 光学活性的1-苯基-1-丙醇在制药工业中被用作手性构建块和合成中间体。其对映选择性生产通过脂肪酶催化反应进行了优化 (Soyer, Aslı et al., 2010)。

不对称还原和氧化: 将含苯环的丙酮类似物不对称还原以产生光学活性的二级醇,包括“(R)-2-苯基-1-丙醇”,已经通过特定的脱氢酶实现 (Musa, M. et al., 2007)。

毒理学和皮肤学审查: 对2-苯基-2-丙醇,一种相关化合物,作为香料成分的详细审查,涵盖毒性、皮肤学和安全评估等方面 (Scognamiglio, J. et al., 2012)。

对映选择性催化: 进行了关于二乙基锌对醛的对映选择性加成的研究,产生高对映选择性的“(S)-1-苯基-1-丙醇”,展示了该化合物在催化中的作用 (Asami, M. et al., 2015)。

手性分离和分辨: 通过特定膜对(R,S)-2-苯基-1-丙醇进行手性分离的研究以及消旋混合物的分辨突出了其在手性化学中的重要性 (Xiong, W. et al., 2009; Karadeniz, Fatma et al., 2010)。

光谱研究: 光谱技术如共振增强多光子电离(REMPI)已被应用于研究分子复合物和手性分子的相互作用,包括“(R)-2-苯基-1-丙醇” (Latini et al., 2000; Piccirillo, S. et al., 2004)。

用于结构分析的计算方法: 量子计算方法已被用于对1-苯基-1-丙醇的结构和电子分析,提供了对其性质和应用的见解 (Xavier, S. et al., 2015)。

作用机制

Target of Action

The primary target of (2R)-2-Phenylpropan-1-ol, also known as ®-2-Phenyl-1-propanol, is the adenosine A1 receptor . This receptor is almost exclusively expressed at nerve terminals and plays a crucial role in the regulation of neurotransmitter release .

Mode of Action

(2R)-2-Phenylpropan-1-ol interacts with its target, the adenosine A1 receptor, to reduce glutamate release . This interaction is mediated by AMPA receptor antagonism . The compound’s effect on glutamate release and presynaptic activity can be counteracted by antagonism of adenosine A1 receptors .

Biochemical Pathways

The compound’s action affects the glutamatergic pathway , leading to a decrease in glutamate release . This reduction in glutamate release is associated with a decrease in synaptic vesicle recycling, as evidenced by reduced P-T286-CamKII and P-S9-Synapsin .

Pharmacokinetics

Similar compounds, such as ketamine and its metabolite (2r,6r)-hnk, have been shown to have improved pharmacokinetics when modified to selectively target high-affinity receptors . Such modifications can result in slow-release pharmacokinetics with a low peak concentration (Cmax) and a long effective half-life .

Result of Action

The result of (2R)-2-Phenylpropan-1-ol’s action is a decrease in glutamate release, which may contribute to its potential antidepressant effects . This decrease in glutamate release is associated with a reduction in presynaptic activity and synaptic vesicle recycling .

属性

IUPAC Name |

(2R)-2-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDNSYIPLPAXAZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172657 | |

| Record name | 2-Phenyl-1-propanol, (+-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19141-40-3 | |

| Record name | (+)-2-Phenyl-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19141-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-1-propanol, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019141403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-1-propanol, (+-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PHENYL-1-PROPANOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D7U4Y35UR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

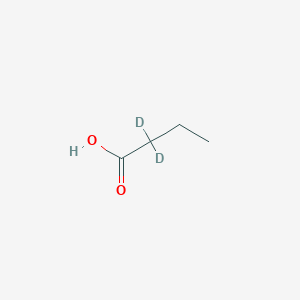

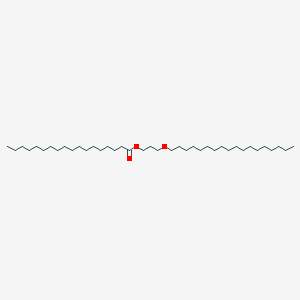

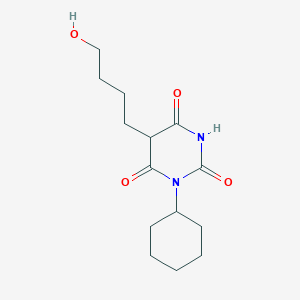

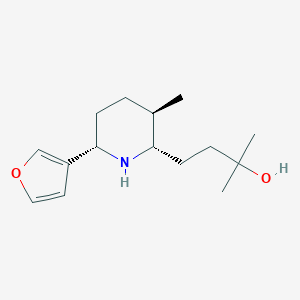

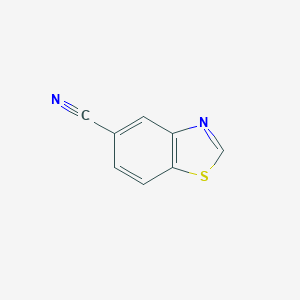

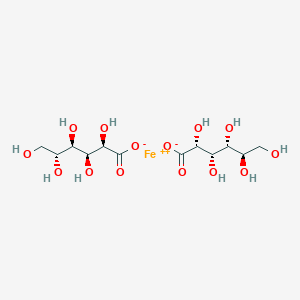

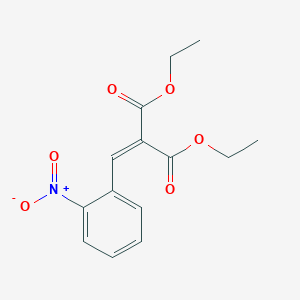

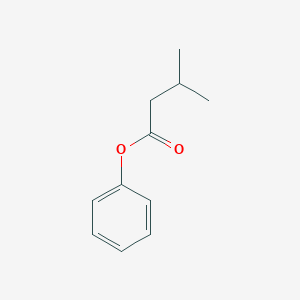

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。